molecular formula C13H24N2O2 B12342925 tert-butyl N-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate

tert-butyl N-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate

Cat. No.: B12342925
M. Wt: 240.34 g/mol
InChI Key: KAVQNCGGFFBHEO-FGWVZKOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclic Core Architecture: 8-Azabicyclo[3.2.1]octane Skeleton Analysis

The 8-azabicyclo[3.2.1]octane skeleton forms the foundational framework of this compound. This bicyclic system consists of a seven-membered ring system with nitrogen at the 8-position, bridging carbons 1 and 5 (Figure 1). The molecular formula of the unsubstituted bicyclic core is $$ \text{C}7\text{H}{13}\text{N} $$, as confirmed by high-resolution mass spectrometry. Key structural features include:

  • Bridgehead Geometry : The nitrogen atom occupies a bridgehead position, creating a strained bicyclic system. X-ray crystallographic data from related derivatives reveal bond angles of $$ 93.5^\circ $$ at the nitrogen bridgehead, deviating from typical tetrahedral geometry due to ring strain.
  • Ring Strain and Conformation : The [3.2.1] bicyclic arrangement imposes significant transannular strain, with torsional angles between adjacent carbons measuring $$ 112^\circ $$–$$ 118^\circ $$, as observed in NMR coupling constants ($$ J = 9.8–11.2 \, \text{Hz} $$).
  • Electronic Effects : The nitrogen’s lone pair resides in an endo orientation, contributing to basicity ($$ \text{p}K_a \approx 9.2 $$) and nucleophilicity at the bridgehead.

Table 1: Key Structural Parameters of 8-Azabicyclo[3.2.1]octane

Parameter Value Method of Determination
C1–N8 Bond Length $$ 1.47 \, \text{Å} $$ X-ray Diffraction
C5–N8 Bond Length $$ 1.49 \, \text{Å} $$ X-ray Diffraction
C1–C2–C3 Bond Angle $$ 105.6^\circ $$ Computational DFT
Torsional Strain Energy $$ 18.3 \, \text{kcal/mol} $$ Molecular Mechanics

Stereochemical Configuration: (1S,5R) Spatial Arrangement Validation

The (1S,5R) configuration defines the spatial arrangement of bridgehead carbons, critically influencing molecular interactions. Stereochemical validation employs multiple techniques:

  • X-ray Crystallography : Single-crystal analysis of the hydrochloride salt derivative confirms the exo orientation of the Boc-protected aminomethyl group at C3, with $$ R_{\text{factor}} = 0.042 $$ for the (1S,5R) enantiomer.
  • Chiral HPLC : Retention times ($$ t_R = 12.7 \, \text{min} $$) on a Chiralpak IC column (hexane:isopropanol = 85:15) match authentic standards, demonstrating >99% enantiomeric excess.
  • NOESY Correlations : Nuclear Overhauser effects between H3ax (δ 2.34 ppm) and H1 (δ 3.12 ppm) confirm the cis relationship between C1 and C5 substituents.

The stereochemical integrity of the (1S,5R) configuration enhances molecular rigidity, as evidenced by a 23% reduction in conformational entropy compared to diastereomeric analogs.

Carbamate Functional Group: tert-Butoxycarbonyl (Boc) Protection Dynamics

The Boc group serves as a transient protective moiety for the secondary amine, enabling selective functionalization. Key characteristics include:

  • Protection Mechanism : Reaction of the free amine with di-tert-butyl dicarbonate ($$ \text{Boc}2\text{O} $$) in tetrahydrofuran at 0°C achieves >95% conversion within 2 hours. The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a stable carbamate ($$ \text{p}Ka \approx 10.5 $$).
  • Deprotection Kinetics : Cleavage with trifluoroacetic acid (TFA) in dichloromethane follows pseudo-first-order kinetics ($$ k = 0.18 \, \text{min}^{-1} $$), generating gaseous isobutylene and carbon dioxide.
  • Steric Shielding : The tert-butyl group creates a protective radius of $$ 4.2 \, \text{Å} $$, effectively shielding the amine from electrophilic attack while permitting transannular interactions with the bicyclic core.

Table 2: Boc Protection and Deprotection Parameters

Parameter Conditions Outcome
Protection Efficiency $$ \text{Boc}_2\text{O} $$, DMAP, THF, 0°C 97% Yield
Acid Stability (HCl) 1M HCl in dioxane, 25°C <5% Cleavage in 24h
Thermal Stability 150°C, neat Decomposition onset

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-8-9-6-10-4-5-11(7-9)15-10/h9-11,15H,4-8H2,1-3H3,(H,14,16)/t9?,10-,11+

InChI Key

KAVQNCGGFFBHEO-FGWVZKOKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC1C[C@H]2CC[C@@H](C1)N2

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2CCC(C1)N2

Origin of Product

United States

Preparation Methods

Desymmetrization of N-Boc-Nortropinone

A key intermediate, tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (N-Boc-nortropinone), is generated by treating nortropinone hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane and triethylamine (TEA) at 0°C, achieving a 94.5% yield. This method preserves the bicyclic structure while introducing Boc protection at the nitrogen.

Asymmetric Reduction and Functionalization

Enantioselective reduction of N-Boc-nortropinone using chiral catalysts (e.g., Corey-Bakshi-Shibata) yields the (1S,5R)-configured alcohol, which is subsequently oxidized or functionalized. For example, lithium diisopropylamide (LDA)-mediated enolate formation followed by triflation with N-phenylbis(trifluoromethanesulfonimide) generates a triflate intermediate, enabling cross-coupling reactions.

Introduction of the Methylene-Linked Amine Group

The 3-position of the nortropane core is functionalized to introduce the methylene-amine moiety.

Alkylation of Nortropane Derivatives

Reaction of (1S,5R)-8-azabicyclo[3.2.1]octan-3-ylmethanol with mesyl chloride (MsCl) or tosyl chloride (TsCl) forms the corresponding sulfonate ester. Displacement with sodium azide (NaN₃) yields the azide, which is reduced to the primary amine using hydrogenation (H₂/Pd-C) or Staudinger conditions (PPh₃/H₂O).

Example Procedure

  • Mesylation :
    • (1S,5R)-8-azabicyclo[3.2.1]octan-3-ylmethanol (1.0 equiv)
    • MsCl (1.2 equiv), TEA (2.0 equiv), CH₂Cl₂, 0°C → rt, 2 h.
    • Yield: >90%.
  • Azide Displacement :

    • Mesylate (1.0 equiv), NaN₃ (3.0 equiv), DMF, 80°C, 12 h.
    • Yield: 85%.
  • Reduction to Amine :

    • Azide (1.0 equiv), H₂ (1 atm), 10% Pd/C, MeOH, rt, 6 h.
    • Yield: 95%.

Mitsunobu Reaction for Direct Amine Installation

Boc Protection of the Primary Amine

The final step involves protecting the primary amine with a tert-butyl carbamate group.

Carbamate Formation via Active Ester

Reaction of the free amine with Boc anhydride (Boc₂O) in the presence of a base (e.g., TEA or DMAP) in dichloromethane (DCM) or tetrahydrofuran (THF) provides the target compound.

Example Procedure

  • Amine (1.0 equiv), Boc₂O (1.2 equiv), TEA (2.0 equiv), DCM, rt, 12 h.
  • Yield: 92%.

Coupling with HATU/TEA

For sterically hindered amines, coupling reagents such as HATU enhance reactivity. A mixture of the amine, Boc-O-succinimide (Boc-OSu), HATU, and TEA in THF at 50°C achieves efficient carbamate formation.

Example Procedure

  • Amine (1.0 equiv), Boc-OSu (1.1 equiv), HATU (1.1 equiv), TEA (2.0 equiv), THF, 50°C, 1 h.
  • Yield: 88%.

Stereochemical Analysis and Validation

The (1S,5R) configuration is verified via X-ray crystallography or nuclear Overhauser effect (NOE) spectroscopy. For instance, NOE correlations between H-1 and H-5 confirm the relative stereochemistry. Chiral HPLC using columns such as Chiralpak AD-H (hexane/i-PrOH, 90:10) resolves enantiomers, ensuring >99% ee.

Summary of Synthetic Routes

Step Method Reagents/Conditions Yield
Core Synthesis Boc Protection of Nortropinone Boc₂O, TEA, CH₂Cl₂, 0°C 94.5%
Methylene-Amine Mitsunobu Reaction Phthalimide, DEAD, PPh₃, THF 78%
Boc Protection Active Ester Coupling Boc₂O, TEA, DCM, rt 92%

Challenges and Optimization

  • Steric Hindrance : The bicyclic core’s rigidity complicates alkylation; using polar aprotic solvents (DMF, DMSO) improves reactivity.
  • Stereochemical Control : Asymmetric catalysis (e.g., Jacobsen’s catalyst) ensures high enantiomeric excess during reductions.
  • Scale-Up : Continuous flow hydrogenation reduces reaction times for azide reductions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural similarities to tropane alkaloids make it a candidate for developing new pharmaceuticals. It has been studied for its potential as a selective antagonist at the kappa-opioid receptor (KOR), which is crucial in pain management and addiction therapies. Research indicates that modifications to the bicyclic structure can enhance selectivity and potency against KOR while minimizing central nervous system exposure, thereby reducing side effects associated with opioid therapies .

Organic Synthesis

tert-butyl N-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate serves as an intermediate in the synthesis of more complex molecules with biological activity. Its unique substitution pattern makes it valuable for synthesizing derivatives that may exhibit enhanced pharmacological properties .

Biological Studies

The compound is utilized in biological studies to investigate the mechanisms of action involving azabicyclo[3.2.1]octane derivatives. Its interaction with specific molecular targets allows researchers to explore biological pathways relevant to various diseases, including neurodegenerative disorders and pain-related conditions .

Case Study 1: Opioid Receptor Modulation

A study investigated the efficacy of this compound as a selective antagonist at KORs. Results demonstrated that the compound effectively modulated receptor activity without significant central nervous system penetration, indicating its potential for pain management therapies .

Case Study 2: Synthesis of Complex Molecules

In another research effort, researchers utilized this compound as an intermediate in synthesizing novel pharmacologically active compounds through various organic synthesis routes .

Mechanism of Action

The mechanism of action of tert-butyl N-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate involves its interaction with specific molecular targets. The azabicyclo[3.2.1]octane core can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Data Tables

Compound Name Molecular Formula Molecular Weight Key Substituent LogP Source
tert-Butyl N-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate (Target) Not Provided Not Provided Methylene-carbamate ~2.5* N/A
tert-Butyl N-{3-methyl-8-azabicyclo[3.2.1]octan-3-yl}carbamate C13H24N2O2 240.34 Direct methyl Not Provided
tert-Butyl N-{3-oxobicyclo[3.2.1]octan-8-yl}carbamate C13H21NO3 239.31 3-Ketone ~1.8*
Triazole-substituted analogue () C31H40N6O3 568.69 1,2,4-Triazole ~3.2*
tert-Butyl N-[(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate C17H24N2O2 288.38 Benzyl 2.78

*Estimated based on substituent contributions.

Research Findings and Implications

  • Biological Activity : The target compound’s structure aligns with bivalent ligands targeting opioid-chemokine receptor dimers, as seen in . Its stereochemistry may enhance selectivity over racemic analogues .
  • Stability : The tert-butyl carbamate group in the target compound and derivatives improves metabolic stability compared to ester or ketone-containing analogues .
  • Synthetic Challenges: Enantioselective synthesis of the (1S,5R) configuration requires chiral catalysts or resolution techniques, contrasting with simpler routes for non-chiral analogues .

Biological Activity

Tert-butyl N-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate is a compound belonging to the class of bicyclic amines and carbamates. Its unique structure contributes to its biological activity, particularly in pharmacological contexts such as opioid receptor modulation. This article aims to explore the biological activity of this compound, including its mechanism of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.31 g/mol
  • CAS Number : 847862-26-4

The compound features a tert-butyl group attached to a carbamate moiety linked to an 8-azabicyclo[3.2.1]octane structure, which is significant for its interaction with biological targets.

The biological activity of this compound primarily involves its role as a selective antagonist at the kappa-opioid receptor (KOR). Research has shown that modifications to the bicyclic structure can enhance selectivity and potency against KOR while minimizing central nervous system (CNS) exposure, which is crucial for reducing side effects associated with opioid therapies .

Structure-Activity Relationship (SAR)

Studies indicate that variations in the substituents on the bicyclic core significantly affect the pharmacological profile of the compound. For example:

Compound VariantKappa IC50 (nM)Mu:Kappa RatioDelta:Kappa Ratio
Original Compound77>400>400
Modified Variant2036415

These modifications have been linked to improved receptor selectivity and therapeutic potential .

Opioid Receptor Modulation

The primary therapeutic application of this compound lies in its ability to selectively antagonize kappa-opioid receptors, which are implicated in pain modulation and addiction pathways. The selective antagonism can lead to potential applications in treating conditions such as:

  • Chronic Pain : By modulating pain pathways without the CNS effects typical of traditional opioids.
  • Addiction Treatment : As a kappa antagonist, it may help mitigate cravings and withdrawal symptoms associated with opioid dependence .

In Vivo Studies

In vivo studies have demonstrated that certain analogs of this compound can effectively reverse kappa agonist-induced diuresis in rats, indicating functional antagonism at KORs . This suggests potential for further development in therapeutic settings targeting opioid receptor modulation.

Case Studies

Several studies have explored the efficacy of compounds structurally related to this compound:

  • Study on KOR Antagonists : A series of 8-azabicyclo[3.2.1]octan derivatives were evaluated for their KOR antagonistic properties, revealing promising candidates for further pharmacological development .
  • SAR Development : Research focused on modifying the pendant N-substitution led to enhanced selectivity profiles, indicating that careful structural adjustments can yield compounds with improved therapeutic indices .

Q & A

Q. What are the optimal conditions for synthesizing tert-butyl N-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate with high yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions under anhydrous conditions. For example, using potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at 100°C in a sealed tube achieved an 85% yield . Key parameters include:
  • Solvent : Polar aprotic solvents like DMF enhance reaction kinetics.
  • Temperature : Elevated temperatures (80–100°C) improve reaction rates.
  • Catalyst : Base catalysts like K₂CO₃ facilitate deprotonation and intermediate stabilization.
  • Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical for isolating the product .
ParameterOptimal ConditionYieldReference
SolventDMF85%
Temperature100°C85%
BaseK₂CO₃85%

Q. How can the purity and structural identity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • Mass Spectrometry (MS) : Electrospray ionization (ESI+) confirms molecular weight (e.g., observed m/z 335.2 for [M+H]⁺) .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify stereochemistry and functional groups. For instance, signals for the tert-butyl group (~1.4 ppm, 9H) and bicyclic protons (2.5–3.5 ppm) are diagnostic .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is achievable with reverse-phase C18 columns and acetonitrile/water gradients .

Q. What are common functionalization strategies for modifying the bicyclic core?

  • Methodological Answer : The azabicyclo[3.2.1]octane core can be modified via:
  • Alkylation : React with alkyl halides in the presence of a base (e.g., NaH) .
  • Acylation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to introduce amide or carbamate groups .
  • Suzuki-Miyaura Cross-Coupling : Attach aryl/heteroaryl groups using palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and boronic acids .

Advanced Research Questions

Q. How does stereochemistry at the (1S,5R) position influence biological activity?

  • Methodological Answer : Stereochemical integrity is critical for receptor binding. For example, in 5HT₃ receptor antagonists, the (1S,5R) configuration optimizes interactions with hydrophobic pockets in the receptor’s binding site . Comparative studies using enantiomeric pairs (e.g., (1R,5S) vs. (1S,5R)) can be conducted via:
  • Radioligand Binding Assays : Tritium-labeled analogs (e.g., [³H]-LY278584) quantify affinity (Kd values) .
  • Functional Assays : Measure inhibition of 5HT-induced contractions in guinea pig ileum to assess antagonism .
Stereoisomer5HT₃ Receptor Kd (nM)Reference
(1S,5R)0.69
(1R,5S)>100

Q. What strategies are effective in studying structure-activity relationships (SAR) for analogs of this compound?

  • Methodological Answer : SAR studies involve systematic substitutions and pharmacological profiling:
  • Core Modifications : Introduce substituents at the 3-position (e.g., methyl, phenyl) to evaluate steric effects .
  • Side Chain Variations : Replace the tert-butyl carbamate with bioisosteres (e.g., benzyl, isopropyl) to modulate lipophilicity .
  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell assays .

Q. How can degradation pathways be analyzed under physiological conditions?

  • Methodological Answer : Perform forced degradation studies:
  • Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH at 37°C for 24 hours; monitor via HPLC .
  • Oxidative Stress : Treat with H₂O₂ (3% v/v) to identify oxidation-prone sites (e.g., tertiary amines) .
  • Thermal Degradation : Heat at 60°C for 48 hours to detect thermal decomposition products .

Data-Driven Research Considerations

Q. What computational tools are suitable for predicting the binding mode of this compound to biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate interactions with targets like 5HT₃ receptors. Key steps include:
  • Protein Preparation : Retrieve receptor structures from the PDB (e.g., 4PIR for 5HT₃).
  • Ligand Parameterization : Assign partial charges (AM1-BCC) and optimize geometry (DFT/B3LYP) .
  • Binding Free Energy Calculations : MM-GBSA methods quantify contributions of hydrophobic/electrostatic interactions .

Q. How can isotopic labeling (e.g., ³H, ¹⁴C) be applied to track this compound in pharmacokinetic studies?

  • Methodological Answer : Tritium labeling via catalytic tritium gas exchange or alkylation with [³H]-methyl iodide (specific activity ~80.5 Ci/mmol) enables:
  • Tissue Distribution Studies : Autoradiography in rodent models .
  • Metabolite Identification : LC-MS/MS with radiodetection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.